cis-1-Boc-4-methylamino-3-methoxypiperidine
Overview
Description
Cis-1-Boc-4-methylamino-3-methoxypiperidine is a chemical compound with the molecular formula C12H24N2O3 . It is also known as 1-Piperidinecarboxylic acid, 3-methoxy-4-(methylamino)-, 1,1-dimethylethyl ester, (3R,4S)-rel- .
Molecular Structure Analysis
The molecular weight of cis-1-Boc-4-methylamino-3-methoxypiperidine is 244.33 . The specific details about its molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of cis-1-Boc-4-methylamino-3-methoxypiperidine are not detailed in the search results .Scientific Research Applications
Synthesis of Gastrointestinal Stimulants
- Application: A novel synthon, 3‐hydroxy‐4,4‐dimethoxy‐N‐phenylmethylpiperidine, has been reported for the preparation of 3‐oxygenated‐4‐substituted piperidines. These compounds, including cisapride, have been evaluated for potential gastrokinetic activity without dopamine antagonism, indicating their utility in gastrointestinal stimulant development (Van Daele et al., 1986).
Intermediate in Drug Synthesis
- Application: The compound is a useful intermediate for the chiral synthesis of important drug molecules like Cisapride and its analogs. An efficient synthesis approach from enantiopure 4-formylazetidin-2-one is described, highlighting its significance in pharmaceutical chemistry (Shirode et al., 2008).
Development of Stereoselective Syntheses
- Application: A stereoselective approach for synthesizing cis- and trans-2-methyl-4-arylpiperidines from a common intermediate has been developed. This method involves Ni-catalyzed hydrogenolysis and palladium catalysts, showcasing the importance of this compound in the development of stereoselective synthetic methods (Merschaert et al., 2003).
Exploration in Peptide Research
- Application: In peptide research, this compound has been used to explore the structural requirements of the Met31 side chain in the receptor-bound conformation of CCK4. The synthesis of Ac-CCK4 analogs containing mercaptoprolines and their binding affinities at the CCK-B receptor illustrates its utility in understanding peptide-receptor interactions (Kolodziej et al., 1995).
Contribution to Medicinal Chemistry
- Application: The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a significant building block for medicinal chemistry. This demonstrates its role in facilitating the development of enantioselective routes and crystallization techniques in pharmaceutical synthesis (Shaw et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,4S)-3-methoxy-4-(methylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLKRUPPRSGRHS-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Boc-4-methylamino-3-methoxypiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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